ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate
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Overview
Description
Ethyl(8-((2-(diethylamino)ethyl)amino)-2,3-di(thiophen-2-yl)pyrido[2,3-b]pyrazin-6-yl)carbamate is a complex organic compound featuring a pyrido[2,3-b]pyrazine core substituted with thiophene rings and a diethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(8-((2-(diethylamino)ethyl)amino)-2,3-di(thiophen-2-yl)pyrido[2,3-b]pyrazin-6-yl)carbamate typically involves multi-step organic reactions. The key steps include:
Formation of the pyrido[2,3-b]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of thiophene rings: Thiophene derivatives can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling.
Attachment of the diethylaminoethyl group: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl(8-((2-(diethylamino)ethyl)amino)-2,3-di(thiophen-2-yl)pyrido[2,3-b]pyrazin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl(8-((2-(diethylamino)ethyl)amino)-2,3-di(thiophen-2-yl)pyrido[2,3-b]pyrazin-6-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds share the thiophene ring system and may exhibit similar chemical reactivity and biological activity.
Pyrido[2,3-b]pyrazine derivatives: These compounds share the core structure and may have similar applications in medicinal chemistry and material science.
Uniqueness
Ethyl(8-((2-(diethylamino)ethyl)amino)-2,3-di(thiophen-2-yl)pyrido[2,3-b]pyrazin-6-yl)carbamate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H28N6O2S2 |
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Molecular Weight |
496.7 g/mol |
IUPAC Name |
ethyl N-[8-[2-(diethylamino)ethylamino]-2,3-dithiophen-2-ylpyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C24H28N6O2S2/c1-4-30(5-2)12-11-25-16-15-19(27-24(31)32-6-3)26-23-20(16)28-21(17-9-7-13-33-17)22(29-23)18-10-8-14-34-18/h7-10,13-15H,4-6,11-12H2,1-3H3,(H2,25,26,27,29,31) |
InChI Key |
WURFFRHAMZEZAK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=C1N=C(C(=N2)C3=CC=CS3)C4=CC=CS4)NC(=O)OCC |
Origin of Product |
United States |
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